2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN5O2S/c22-15-9-5-4-8-13(15)19-24-16(29-27-19)11-30-21-25-17-14(12-6-2-1-3-7-12)10-23-18(17)20(28)26-21/h1-10,23H,11H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJOFRWIVLUSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=NC(=NO4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable alkylating agent.
Pyrrolopyrimidine Core Construction: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to dehalogenation or ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine for electrophilic substitution are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the bromophenyl group could lead to the corresponding phenyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the oxadiazole ring and the pyrrolopyrimidine core suggests that this compound could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal research, this compound could be investigated for its potential therapeutic effects. Its structural features are reminiscent of known pharmacophores, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one would depend on its specific biological target. Generally, compounds with similar structures can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The oxadiazole ring and pyrrolopyrimidine core are known to interact with nucleophilic amino acid residues in proteins, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Key Research Findings and Implications
Bromophenyl Position: The target’s ortho-bromophenyl group (vs. Para-substituted bromophenyl groups (e.g., in BKI) may facilitate π-halogen interactions in crystal packing or receptor binding .
Thioether vs. Thiazolo/Ketone Linkages :
- Thioether bridges in the target and ’s compound enhance lipophilicity, possibly improving membrane permeability compared to ester or ketone linkages .
Oxadiazole vs. Thiazolo Cores :
- The oxadiazole ring in the target may confer greater metabolic stability than thiazolo systems, which are prone to oxidation .
Lumping Strategy Relevance :
- Compounds with pyrrolo-pyrimidine cores (e.g., target and BKI) could be grouped in studies due to shared reactivity patterns, but the oxadiazole-thioether moiety in the target necessitates distinct analysis .
Biological Activity
The compound 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a notable presence of bromine and oxadiazole groups that contribute to its unique properties. The structure includes a pyrrolo-pyrimidine core known for its biological significance.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively.
- A recent study reported an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells, indicating potent antiproliferative properties .
-
Mechanism of Action :
- The proposed mechanism includes the induction of apoptosis in cancer cells and inhibition of critical signaling pathways involved in cell survival and proliferation.
- The oxadiazole moiety is believed to play a crucial role in enhancing the compound's interaction with cellular targets.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 13.004 | Induces apoptosis |
| Compound A | MCF7 | 15.000 | Cell cycle arrest |
| Compound B | SKOV3 | 20.000 | Inhibits signaling pathways |
Detailed Research Findings
In a study involving ultrasound-assisted synthesis of similar oxadiazole derivatives, it was found that modifications to the aryl rings significantly influenced anticancer activity. Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to their counterparts .
Additionally, docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression, supporting its potential as a therapeutic agent .
Pharmacological Insights
The pharmacokinetics of the compound are still under investigation; however, preliminary findings suggest favorable absorption and distribution characteristics. The presence of bromine in the structure may enhance lipophilicity, potentially improving bioavailability .
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd-based catalysts for coupling reactions). For example, crystallization from ethanol/dioxane mixtures (as demonstrated for analogous pyrrolo-pyrimidine derivatives) can enhance purity . Single-crystal X-ray diffraction (SC-XRD) should be used to confirm structural integrity, as shown in studies on related compounds with disordered residues .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm substituent positions and detect tautomeric forms (e.g., NH protons in pyrrolo-pyrimidinone).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : SC-XRD (e.g., R factor < 0.06) resolves stereochemical ambiguities, as applied to structurally similar compounds with mean C–C bond deviations of 0.005 Å .
- Elemental Analysis : Validate purity (>95%) via CHN analysis, as seen in studies on brominated pyrrolo-pyrimidines .
Q. How can the hydrolytic stability of the 1,2,4-oxadiazole ring be assessed under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC-UV or LC-MS. For example, ammonium acetate buffer (pH 6.5) adjusted with acetic acid can simulate physiological pH. Quantify degradation products (e.g., thiol intermediates) and calculate half-life () to inform formulation strategies.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?
- Methodological Answer :
- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., cancer vs. non-cancer) to identify cell-specific sensitivities.
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell viability assays (MTT/XTT) to distinguish target-specific effects from off-target toxicity.
- Theoretical Frameworks : Link discrepancies to differences in membrane permeability or metabolic pathways, guided by conceptual frameworks as per evidence-based inquiry principles .
Q. How can computational modeling elucidate the role of the 2-bromophenyl group in target binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with putative targets (e.g., kinases or GPCRs). Compare binding energies of the bromophenyl derivative vs. non-halogenated analogs.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100 ns to assess stability of halogen bonding (C–Br···π interactions), as demonstrated in studies on fluorinated pyridines .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the 2-bromophenyl position (e.g., Cl, F) and correlate changes with activity data .
Q. What experimental designs evaluate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Environmental Partitioning : Measure log (octanol-water) and soil adsorption coefficients () to predict distribution in abiotic compartments .
- Biotic Transformation : Use OECD 301B guidelines to assess biodegradability in activated sludge.
- Toxicity Profiling : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna), aligning with ecological risk assessment frameworks .
Q. How can discrepancies between in vitro cytotoxicity and in vivo efficacy be addressed?
- Methodological Answer :
- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and metabolite profiles in rodent models.
- Tissue Distribution : Use radiolabeled compound (e.g., ) to track accumulation in target organs.
- Tumor Xenograft Models : Compare efficacy in immunocompromised (e.g., nude mice) vs. immunocompetent models to account for immune modulation effects.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
